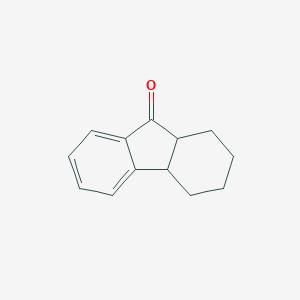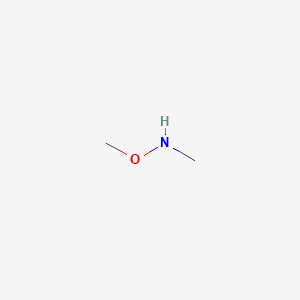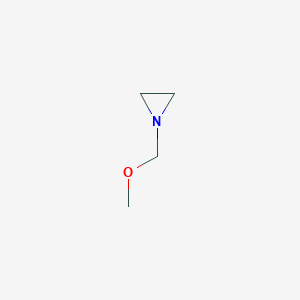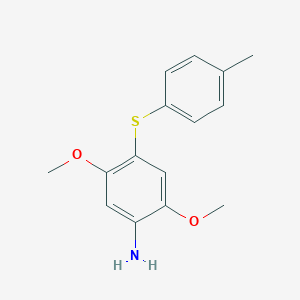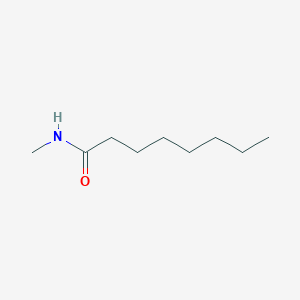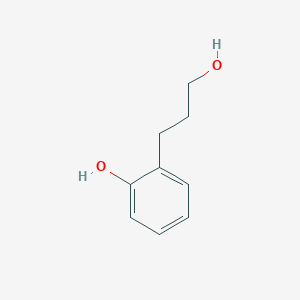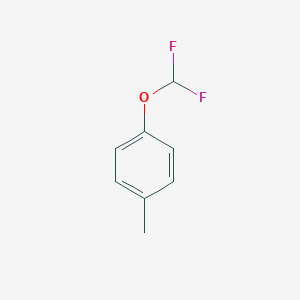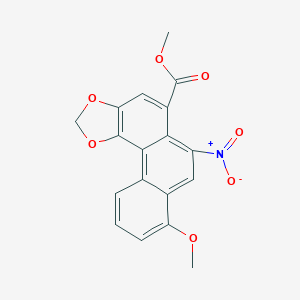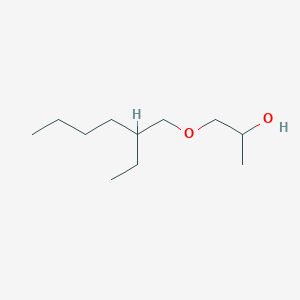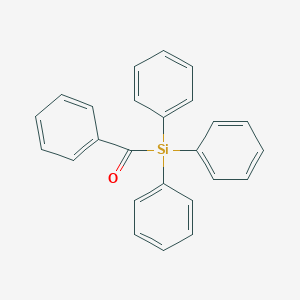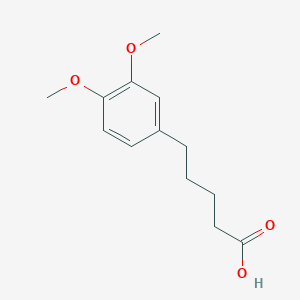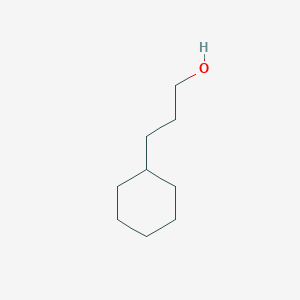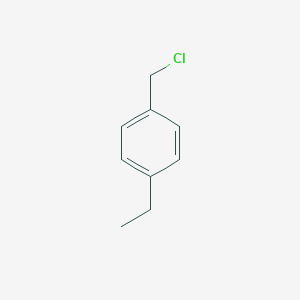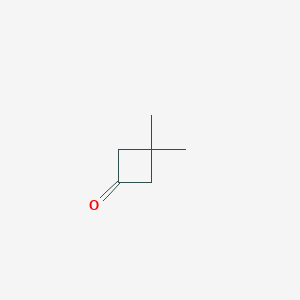
3,3-Dimethylcyclobutan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3,3-Dimethylcyclobutan-1-one involves multiple steps, including the formation of cyclobutane rings through photoirradiation and the dimerization of methyl groups. For example, dimethyl bicyclobutane-1,3-dicarboxylate, a related compound, is synthesized and further polymerized to produce polymers with cyclobutane backbones, demonstrating the cyclobutane ring's utility in creating high-performance materials (Choi, Yuan, Padías, & Hall, 1999).
Molecular Structure Analysis
Molecular structure analysis of cyclobutane derivatives, including those similar to 3,3-Dimethylcyclobutan-1-one, reveals a puckered conformation due to the strain in the four-membered ring. This structural aspect is crucial for understanding the compound's chemical reactivity and physical properties. For instance, studies on 1,1-dimethylsilacyclobutane have provided detailed insights into the puckered conformation of cyclobutane derivatives, highlighting the influence of substituents on the molecular structure (Shen, Apen, & Hilderbrandt, 1991).
Chemical Reactions and Properties
3,3-Dimethylcyclobutan-1-one and its analogs undergo various chemical reactions, including ring-opening, dimerization, and polymerization. These reactions are influenced by the unique structural characteristics of the cyclobutane ring, such as ring strain and the presence of substituents. The synthesis and thermal characterization of poly(dimethyl bicyclobutane-1,3-dicarboxylate) demonstrate the compound's ability to form polymers with high glass transition temperatures, indicating its potential for creating durable polymeric materials (Choi, Yuan, Padías, & Hall, 1999).
Physical Properties Analysis
The physical properties of 3,3-Dimethylcyclobutan-1-one derivatives, such as glass transition temperature and thermal stability, are significantly influenced by the cyclobutane core. For example, polymers derived from dimethyl bicyclobutane-1,3-dicarboxylate exhibit high glass transition temperatures and enhanced thermal stability compared to polymers without cyclobutane rings, underscoring the impact of the cyclobutane structure on the material properties of the polymers produced from it (Choi, Yuan, Padías, & Hall, 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis of Gem-Dimethylcyclobutane Natural Products : This research highlights the synthesis of natural products containing the gem-dimethylcyclobutane motif, emphasizing de novo approaches for assembling this structure. This has implications for expanding the scope of accessible molecules in natural product synthesis (Hancock, Wiest, & Brown, 2019).
Strain Energy in Dimethyl-Substituted Cyclobutane : This study investigates the gem-dimethyl effect in cyclobutane, which is used in organic synthesis for ring-closing. It was found that 1,1-dimethylcyclobutane is less strained than cyclobutane, indicating a thermodynamic component to this effect (Ringer & Magers, 2007).
Catalytic Exchange with Deuterium on Palladium Films : This research provides evidence that π-bonded intermediates are significant in hydrocarbon reactions on transition metal catalysts, demonstrated through the study of 1,1-dimethylcyclobutane and other cycloalkanes (Rooney, 1963).
Fragmentation and Isomerization of 1,2-Dimethylcyclobutane : This study explored the fragmentation and isomerization processes of 1,2-dimethylcyclobutane, finding that symmetric cleavage is the most favored process leading to fragmentation (Jug & Dwivedi, 1982).
Synthesis and Crystal Structure of Related Compounds : A study focused on synthesizing and analyzing the crystal structure of a compound with a 2,2-dimethylcyclobutane fragment, revealing intermolecular and intramolecular hydrogen bonds (Yin et al., 2012).
Molecular Structures of Dimethylcyclobutane Derivatives : Research on the molecular structures of various dimethylcyclobutane derivatives provides insights into their conformation and structural characteristics, which is crucial for understanding their behavior in different chemical reactions (Jonvik & Griesbaum, 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3-dimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)3-5(7)4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBARYIIIXIZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337772 | |
| Record name | 3,3-Dimethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylcyclobutan-1-one | |
CAS RN |
1192-33-2 | |
| Record name | 3,3-Dimethylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



